molecular formula C18H19FN4O2S B2400414 1-(5-Fluoropyrimidin-2-yl)-4-(3-(4-(methylthio)phenyl)propanoyl)piperazin-2-one CAS No. 2309187-95-7

1-(5-Fluoropyrimidin-2-yl)-4-(3-(4-(methylthio)phenyl)propanoyl)piperazin-2-one

Katalognummer: B2400414
CAS-Nummer: 2309187-95-7
Molekulargewicht: 374.43
InChI-Schlüssel: UGCYHYMOHULHND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Fluoropyrimidin-2-yl)-4-(3-(4-(methylthio)phenyl)propanoyl)piperazin-2-one is a synthetic compound of interest in medicinal chemistry and drug discovery research. It features a piperazin-2-one (ketopiperazine) core, a scaffold frequently utilized to improve the physicochemical properties and conformational landscape of bioactive molecules . The structure incorporates a 5-fluoropyrimidine ring, a heterocycle commonly found in kinase inhibitors and antitumor agents, which can serve as a key hinge-binding motif in enzyme inhibition studies . The presence of the (4-(methylthio)phenyl)propanoyl side chain suggests potential for targeted interaction with hydrophobic protein domains. Researchers may investigate this compound as a potential precursor or intermediate in the synthesis of more complex bioactive molecules, particularly in oncology and kinase-related pathways. Its specific mechanism of action and primary molecular targets are not yet fully characterized and constitute an area for ongoing scientific investigation. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

1-(5-fluoropyrimidin-2-yl)-4-[3-(4-methylsulfanylphenyl)propanoyl]piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O2S/c1-26-15-5-2-13(3-6-15)4-7-16(24)22-8-9-23(17(25)12-22)18-20-10-14(19)11-21-18/h2-3,5-6,10-11H,4,7-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGCYHYMOHULHND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(5-Fluoropyrimidin-2-yl)-4-(3-(4-(methylthio)phenyl)propanoyl)piperazin-2-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including a fluorinated pyrimidine moiety and a methylthio-substituted phenyl group, suggest interactions with various biological targets, particularly in cancer treatment.

Chemical Structure and Properties

The compound features a piperazine ring, which is known for its versatility in drug design. The presence of the 5-fluoropyrimidine enhances its ability to inhibit certain kinases involved in cellular signaling pathways.

Property Details
Molecular Formula C19H22FN3OS
Molecular Weight 357.46 g/mol
CAS Number Not specified
Structural Features Piperazine ring, fluorinated pyrimidine, methylthio-substituted phenyl group

Kinase Inhibition

Research indicates that this compound may inhibit Bruton's tyrosine kinase (BTK), a critical protein in B-cell signaling implicated in various malignancies such as B-cell lymphomas. A study published in the Journal of Medicinal Chemistry reported moderate inhibitory activity against BTK, suggesting its potential as a lead compound for developing more potent kinase inhibitors.

Anticancer Potential

The unique combination of functional groups in this compound may enhance its selectivity and efficacy against specific cancer types. The fluorinated pyrimidine moiety is known to contribute to the activity of other tyrosine kinase inhibitors used in cancer therapy, such as Imatinib .

Study on BTK Inhibition

A detailed investigation into the inhibitory effects of 1-(5-Fluoropyrimidin-2-yl)-4-(3-(4-(methylthio)phenyl)propanoyl)piperazin-2-one on BTK was conducted. The results indicated that the compound exhibited an IC50 value indicative of moderate potency. This finding positions it as a promising candidate for further development into a therapeutic agent targeting B-cell malignancies.

Comparative Analysis with Other Compounds

In comparison to other piperazine derivatives, this compound's structural modifications provide distinct pharmacological properties. For instance, while JNJ-1661010 acts as a fatty acid amide hydrolase (FAAH) inhibitor with analgesic properties, 1-(5-Fluoropyrimidin-2-yl)-4-(3-(4-(methylthio)phenyl)propanoyl)piperazin-2-one shows potential as a selective BTK inhibitor.

Wissenschaftliche Forschungsanwendungen

Research indicates that this compound may exhibit inhibitory activity against Bruton's tyrosine kinase (BTK), an enzyme involved in the signaling pathways of B-cell lymphomas. A study published in the Journal of Medicinal Chemistry demonstrated moderate inhibitory effects against BTK, suggesting its potential as a lead compound for developing more effective kinase inhibitors.

Potential Applications

  • Oncology : The ability to inhibit BTK positions this compound as a promising candidate for cancer therapies, particularly for treating B-cell malignancies.
  • Neurology : The structural similarities with other piperazine derivatives suggest potential applications in treating neurological disorders by modulating neurotransmitter systems.

Case Study 1: Inhibition of Bruton's Tyrosine Kinase

A study explored the compound's effectiveness in inhibiting BTK in vitro. The results indicated an IC50 value that supports its role as a potential therapeutic agent for B-cell lymphomas, highlighting its mechanism of action through kinase inhibition.

Case Study 2: Pain Modulation via Fatty Acid Amide Hydrolase Inhibition

Similar compounds have been investigated for their ability to inhibit fatty acid amide hydrolase (FAAH), which is crucial for pain modulation. The interaction studies revealed that compounds with similar structures could enhance endocannabinoid levels, leading to analgesic effects. Although specific data on this compound's FAAH inhibition is limited, its structural components suggest it might possess similar properties.

Comparative Analysis with Related Compounds

To further understand the potential of 1-(5-Fluoropyrimidin-2-yl)-4-(3-(4-(methylthio)phenyl)propanoyl)piperazin-2-one, it is useful to compare it with other compounds that share structural features.

Compound NameStructure FeaturesBiological Activity
ImatinibPyrimidine coreTyrosine kinase inhibitor used in cancer therapy
JNJ-1661010Piperazine coreFAAH inhibitor with analgesic properties
4-Methylpiperidine DerivativesSimilar piperidine ringPotential antipsychotic effects

The unique combination of a fluorinated pyrimidine and a methylthio-substituted phenyl group in this compound may confer distinct pharmacological properties compared to these related compounds.

Synthesis Pathways

The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-(3-(4-(methylthio)phenyl)propanoyl)piperazin-2-one typically involves multi-step organic reactions. While specific synthetic routes are not detailed in the literature, general methods for synthesizing similar piperazine derivatives include:

  • Formation of Piperazine Core : Utilizing piperazine and appropriate substituents.
  • Introduction of Fluorinated Pyrimidine : Employing fluorination techniques to introduce the fluorine atom.
  • Methylthio Group Addition : Utilizing methylthiol reagents to achieve the desired substitution on the phenyl ring.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural differences and similarities between Compound X and related piperazine/pyrimidine derivatives:

Compound Name/ID Core Structure Substituents at R₁ (Position 1) Substituents at R₄ (Position 4) Molecular Formula Key References
Compound X Piperazin-2-one 5-Fluoropyrimidin-2-yl 3-(4-(Methylthio)phenyl)propanoyl C₁₉H₁₈FN₃O₂S
4-(3,3-Diphenylpropanoyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one Piperazin-2-one 5-Fluoropyrimidin-2-yl 3,3-Diphenylpropanoyl C₂₃H₂₁FN₄O₂
MK22 (RTC7) Piperazine 4-(Trifluoromethyl)phenyl 3-(Thiophen-2-ylthio)propanoyl C₁₈H₁₈F₃N₃OS₂
MK42 (RTC5) Piperazine 5-(Trifluoromethyl)pyridin-2-yl 4-(Thiophen-3-yl)butanoyl C₁₈H₁₉F₃N₄OS
1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one Pyrimidin-2(1H)-one Amino 4-Methylbenzoyl and 4-methylphenyl C₂₀H₁₉N₃O₂
Key Observations:

Fluoropyrimidine vs. Pyridinyl/Thiophene Substituents: Compound X and its diphenylpropanoyl analog () share the fluoropyrimidine group, which enhances metabolic stability compared to non-fluorinated analogs like MK22 (thiophene) or MK42 (trifluoromethylpyridine) . The 5-fluoropyrimidine in Compound X may improve DNA-binding affinity compared to pyridinyl or thiophene derivatives, as seen in kinase inhibitors .

Side Chain Lipophilicity: The 4-(methylthio)phenyl group in Compound X increases lipophilicity (logP ~3.2 estimated) compared to MK22’s thiophene-thioether (logP ~2.8) but less than the diphenylpropanoyl analog (logP ~4.5) . Sulfur atoms in the side chain may engage in unique interactions (e.g., hydrogen bonding to cysteine residues or π-sulfur stacking) .

Piperazin-2-one vs.

Conformational and Crystallographic Insights

  • Compound X vs. 1-Amino-5-(4-methylbenzoyl)-pyrimidin-2-one: The pyrimidin-2-one ring in ’s compound adopts a non-planar conformation (dihedral angles up to 69.57° between substituents), suggesting Compound X’s fluoropyrimidine may similarly distort the piperazinone core, affecting receptor binding . C—N bond lengths in analogous pyrimidinones (1.322–1.408 Å) indicate partial double-bond character, stabilizing the heterocycle .

Vorbereitungsmethoden

Direct Acylation with Propanoyl Chloride Derivatives

Reacting 3-(4-(methylthio)phenyl)propanoyl chloride with the piperazin-2-one intermediate in the presence of a base (e.g., K₂CO₃) and a catalytic amount of KI in acetone at 80°C for 30 hours achieves moderate yields (50–65%). The reaction proceeds via a nucleophilic acyl substitution mechanism, with the base deprotonating the piperazin-2-one nitrogen to enhance nucleophilicity.

Coupling via Carbodiimide Chemistry

Utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) activates the carboxylic acid derivative of 3-(4-(methylthio)phenyl)propanoic acid, enabling coupling under milder conditions (room temperature, 24 hours). This method improves yields to 70–75% while reducing side product formation.

Optimization and Comparative Analysis

A comparative analysis of synthetic routes is summarized in Table 1.

Table 1: Comparison of Synthetic Methods for 1-(5-Fluoropyrimidin-2-yl)-4-(3-(4-(methylthio)phenyl)propanoyl)piperazin-2-one

Step Method Conditions Yield (%) Purity (%) Reference
Piperazin-2-one synthesis Pd-catalyzed hydrogenation 80°C, 1000 psi H₂, DCM/benzene 85 92
Fluoropyrimidine substitution SNAr with POCl₃ 120°C, o-dichlorobenzene, 4 hours 81 89
Propanoylation EDC/NHS coupling RT, 24 hours, DMF 75 95
Propanoylation Direct acylation with K₂CO₃ 80°C, 30 hours, acetone 65 88

Key findings include:

  • Palladium-catalyzed hydrogenation outperforms cyclocondensation in stereochemical control.
  • EDC/NHS coupling offers superior yields and purity compared to direct acylation.
  • POCl₃-mediated SNAr remains the gold standard for fluoropyrimidine introduction despite harsh conditions.

Challenges and Mitigation Strategies

Steric Hindrance in Acylation

The bulky 3-(4-(methylthio)phenyl)propanoyl group imposes steric constraints during acylation. Employing polar aprotic solvents (e.g., DMF) and slow reagent addition mitigates this issue by improving solubility and reaction kinetics.

Byproduct Formation in Fluoropyrimidine Substitution

Over-chlorination at the 4-position of the pyrimidine ring is a common side reaction. Using substoichiometric POCl₃ (0.9 equivalents) and shorter reaction times (2–3 hours) reduces this risk.

Purification Difficulties

Chromatographic purification on silica gel (chloroform:methanol, 9.5:0.5) effectively separates the target compound from unreacted starting materials and dimers.

Q & A

Q. Critical Parameters :

ParameterOptimal Condition
Temperature0–5°C (propanoylation)
CatalystPd(dppf)Cl₂ (for coupling)
SolventDry DMF or THF
PurificationColumn chromatography (SiO₂, hexane/EtOAc gradient)

Q. Purity Assessment :

  • HPLC (C18 column, MeCN/H₂O gradient, >98% purity).
  • TLC (Rf = 0.3 in hexane/EtOAc 3:1).

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies often arise from variations in assay conditions or target selectivity. Methodological strategies include:

  • Dose-Response Curves : Establish EC₅₀/IC₅₀ under standardized conditions (e.g., ATP concentration in kinase assays).
  • Off-Target Profiling : Use panels like Eurofins’ SelectScreen to assess selectivity across 100+ kinases (fluoropyrimidine moieties often target ATP-binding pockets; notes similar compounds binding farnesyltransferase) .
  • Structural Dynamics : MD simulations to analyze ligand-protein interactions (e.g., methylthio group’s hydrophobic interactions with residues like Leu273 in kinase domains).

Case Study : A 2024 study () found that buffer pH (7.4 vs. 6.8) altered IC₅₀ by 3-fold for analogous thiazolidinone-piperazine derivatives.

Advanced: What computational and experimental approaches validate the compound’s mechanism of action in enzyme inhibition?

Answer:

  • Docking Studies : AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., fluoropyrimidine’s F atom forms H-bonds with kinase hinge regions).
  • Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (ΔG, ΔH). For example, ’s crystallographic data (PDB: 57T) shows a piperazine derivative occupying a hydrophobic pocket with Kd = 12 nM .
  • Mutagenesis : Replace key residues (e.g., Ala substitution for Leu273) to confirm binding dependencies.

Q. Table: Key Binding Interactions

Target ResidueInteraction TypeEnergy Contribution (kcal/mol)
Leu273 (kinase)Hydrophobic (methylthio)-2.8
Glu95 (ATP site)H-bond (fluoropyrimidine)-4.1

Advanced: How does the methylthio group influence the compound’s pharmacokinetic properties?

Answer:
The 4-(methylthio)phenyl moiety enhances lipophilicity (clogP +1.2) but may reduce metabolic stability. Key findings:

  • Metabolism : CYP3A4-mediated oxidation of the methylthio group to sulfoxide ( notes similar sulfoxidation pathways) .
  • Permeability : PAMPA assay shows improved Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s) vs. des-methylthio analogs (Papp = 5 × 10⁻⁶ cm/s).
  • SAR Studies : Methylthio substitution increases in vivo half-life (t₁/₂ = 4.2 h in mice vs. 1.8 h for unsubstituted analogs).

Basic: What are the stability considerations for storing and handling this compound?

Answer:

  • Storage : -20°C under argon; desiccated (hygroscopic piperazin-2-one core prone to hydrolysis).
  • Stability in Solution : ≤24 h in DMSO (avoid aqueous buffers with pH >8).
  • Light Sensitivity : Protect from UV due to thioether oxidation (: methylthio derivatives degrade 30% under 48 h light exposure) .

Advanced: How can researchers design derivatives to improve selectivity against off-target kinases?

Answer:

  • Fragment Replacement : Replace 5-fluoropyrimidine with 7-azaindole (reduces CYP inhibition; notes azaindole’s improved selectivity) .
  • Prodrug Strategies : Introduce phosphate groups on the piperazine nitrogen (enhances solubility and targets phosphatase-rich tissues).
  • Cryo-EM Analysis : Resolve binding poses in kinase complexes to guide substituent modifications (e.g., ’s inhibitor-FPP complex at 2.1 Å resolution) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.